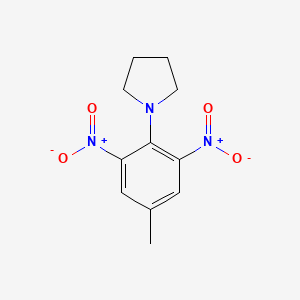
2-Amino-3,5-dimethyl-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,5-dimethyl-4-nitrophenol is an organic compound that belongs to the class of nitro compounds. It is characterized by the presence of an amino group, two methyl groups, and a nitro group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol typically involves the nitration of 3,5-dimethylphenol followed by the introduction of an amino group. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dimethyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2,3,5-triaminophenol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Amino-3,5-dimethyl-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dimethyl-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The amino group can also participate in hydrogen bonding and other interactions with biomolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dimethylphenol
- 2-Amino-3,5-dimethylphenol
- 2-Amino-3,5-dimethyl-4-nitroaniline
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
2-amino-3,5-dimethyl-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-3-6(11)7(9)5(2)8(4)10(12)13/h3,11H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVSVJVKDMOQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate](/img/structure/B2444612.png)

![(E)-2-cyano-3-(3-methoxyphenyl)-N-[2-morpholin-4-yl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2444615.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2444616.png)
![N-(3-cyanothiolan-3-yl)-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2444619.png)



![3-(3,5-dimethylphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2444624.png)

![(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2444627.png)
![4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B2444629.png)
